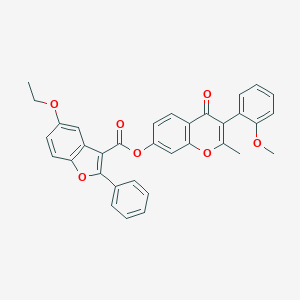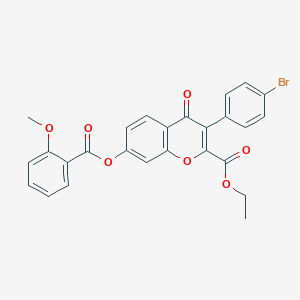![molecular formula C30H32N2O6S B383648 METHYL 2-[3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B383648.png)
METHYL 2-[3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features multiple functional groups, including hydroxyl, isopropyl, methyl, propoxy, benzoyl, oxo, pyrrol, and thiazole moieties. Such compounds are often of interest in various fields of chemistry and biology due to their potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE likely involves multiple steps, including the formation of the pyrrol and thiazole rings, as well as the introduction of the various substituents. Typical synthetic routes might include:
Formation of the Pyrrol Ring: This could involve a condensation reaction between an amine and a diketone.
Formation of the Thiazole Ring: This might involve the cyclization of a thioamide with a haloketone.
Introduction of Substituents: Various substituents could be introduced through alkylation, acylation, and other substitution reactions.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: Various substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Conditions might include the use of strong acids or bases, depending on the nature of the substituent being introduced or replaced.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the oxo group would yield an alcohol.
科学研究应用
Chemistry
In chemistry, such compounds are often studied for their unique structural properties and reactivity. They can serve as intermediates in the synthesis of more complex molecules.
Biology
In biology, these compounds might be investigated for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicine, derivatives of such compounds could be explored as potential drug candidates, particularly if they exhibit significant biological activity.
Industry
In industry, these compounds might be used as specialty chemicals, catalysts, or in the development of new materials.
作用机制
The mechanism of action of such a compound would depend on its specific biological activity. Generally, it might interact with various molecular targets, such as enzymes, receptors, or DNA, through binding interactions that alter the function of the target molecule.
相似化合物的比较
Similar Compounds
- Methyl 2-[3-hydroxy-5-(4-methylphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Methyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(3-methyl-4-ethoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
The uniqueness of METHYL 2-[3-HYDROXY-4-(3-METHYL-4-PROPOXYBENZOYL)-2-OXO-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups and the resulting chemical and biological properties
属性
分子式 |
C30H32N2O6S |
|---|---|
分子量 |
548.7g/mol |
IUPAC 名称 |
methyl 2-[(4E)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-2,3-dioxo-5-(4-propan-2-ylphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H32N2O6S/c1-7-14-38-22-13-12-21(15-17(22)4)25(33)23-24(20-10-8-19(9-11-20)16(2)3)32(28(35)26(23)34)30-31-18(5)27(39-30)29(36)37-6/h8-13,15-16,24,33H,7,14H2,1-6H3/b25-23+ |
InChI 键 |
VCKDZRXCBSXEDA-WJTDDFOZSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)C(C)C)O)C |
手性 SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)C(C)C)/O)C |
规范 SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)C(C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-[3-(4-ethoxy-3-methylbenzoyl)-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383565.png)
![diisopropyl 4-[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B383568.png)
![methyl 2-[2-(4-tert-butylphenyl)-3-(4-ethoxy-3-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383569.png)



![1-(3-ethoxypropyl)-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B383579.png)

![ethyl 3-(3,4-dimethoxyphenyl)-7-[(methylsulfonyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B383581.png)
![methyl 2-hydroxy-6-[(E)-2-(2-methoxyphenyl)ethenyl]-4-methyl-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B383582.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-7-[(4-vinylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B383585.png)
![4-[4-(allyloxy)-3-methylbenzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383586.png)
![ethyl 7-[(2,6-dichlorobenzyl)oxy]-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate](/img/structure/B383588.png)
